molecular formula C24H28N2O5S B14921066 1-(Naphthalen-2-ylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine

1-(Naphthalen-2-ylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No.: B14921066
M. Wt: 456.6 g/mol
InChI Key: USLOFTCOFZTFGE-UHFFFAOYSA-N
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Description

1-(2-NAPHTHYLSULFONYL)-4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a naphthylsulfonyl group and a trimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-NAPHTHYLSULFONYL)-4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Core: Starting with piperazine, the core structure is prepared.

    Substitution Reactions: Introduction of the naphthylsulfonyl group and the trimethoxybenzyl group through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

    Batch Processing: For small to medium-scale production.

    Continuous Flow Chemistry: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-NAPHTHYLSULFONYL)-4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing the sulfonyl group to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts for specific reactions.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while reduction could yield sulfides.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for compounds like 1-(2-NAPHTHYLSULFONYL)-4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINE typically involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways, such as signaling cascades or metabolic routes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-NAPHTHYLSULFONYL)-4-BENZYL-PIPERAZINE: Lacks the trimethoxy groups, potentially altering its reactivity and applications.

    1-(2-NAPHTHYLSULFONYL)-4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINE: Similar structure but with different substitution patterns on the benzyl group.

Properties

Molecular Formula

C24H28N2O5S

Molecular Weight

456.6 g/mol

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C24H28N2O5S/c1-29-22-16-24(31-3)23(30-2)15-20(22)17-25-10-12-26(13-11-25)32(27,28)21-9-8-18-6-4-5-7-19(18)14-21/h4-9,14-16H,10-13,17H2,1-3H3

InChI Key

USLOFTCOFZTFGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)OC)OC

Origin of Product

United States

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